1-[(3-chlorobenzyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide
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Overview
Description
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a morpholine moiety, and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the morpholine group, and the attachment of the chlorophenyl group. Common reagents used in these reactions include methanesulfonyl chloride, morpholine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-BROMOPHENYL)METHANESULFONYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE
- 1-[(3-FLUOROPHENYL)METHANESULFONYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE
Uniqueness
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and reactivity compared to its bromine or fluorine analogs. This uniqueness can be leveraged in designing specific applications and studying its interactions in various environments.
Properties
Molecular Formula |
C19H28ClN3O4S |
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Molecular Weight |
430.0 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H28ClN3O4S/c20-18-3-1-2-16(14-18)15-28(25,26)23-7-4-17(5-8-23)19(24)21-6-9-22-10-12-27-13-11-22/h1-3,14,17H,4-13,15H2,(H,21,24) |
InChI Key |
FXRPENJQCSESKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCN2CCOCC2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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